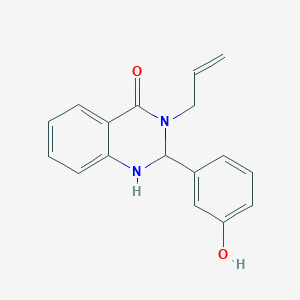
5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide, also known as ACTC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiophene derivatives, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of 5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide is not fully understood. However, it has been proposed that 5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide exerts its pharmacological effects by modulating specific cellular signaling pathways involved in inflammation and cancer. For instance, 5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide has been reported to exhibit several biochemical and physiological effects. For instance, it has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, 5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide in lab experiments is its potent pharmacological activity against various diseases. Moreover, 5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide is relatively easy to synthesize and purify, making it an attractive compound for medicinal chemistry research. However, one of the limitations of using 5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide is its potential toxicity, which needs to be carefully evaluated before its use in clinical trials.
Direcciones Futuras
5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide has a promising future in the field of medicinal chemistry. Several studies have reported its potential therapeutic applications in various diseases. However, further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical trials. Moreover, the development of novel derivatives of 5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide with improved pharmacological properties could lead to the discovery of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide involves the reaction of 2-chloro-4-methylphenyl isothiocyanate with 5-acetylthiophene-2-carboxylic acid in the presence of a base. The resulting product is then purified by column chromatography to obtain pure 5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide.
Aplicaciones Científicas De Investigación
5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have reported that 5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide exhibits potent anti-inflammatory and anti-cancer activities by inhibiting the activity of specific enzymes and signaling pathways involved in these diseases.
Propiedades
IUPAC Name |
5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2S/c1-8-3-4-11(10(15)7-8)16-14(18)13-6-5-12(19-13)9(2)17/h3-7H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGJCAHTDPHPJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(S2)C(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(E)-3-(3-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile](/img/structure/B7455591.png)
![2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide](/img/structure/B7455599.png)



![5-Cyclopropyl-5-methyl-3-[(3-methylpiperidin-1-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7455647.png)
![N-(2-hydroxyphenyl)-1-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B7455653.png)

![1-(2,4-Difluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7455660.png)
![6-Amino-1-benzyl-5-[2-(1-ethylbenzimidazol-2-yl)sulfanylacetyl]-3-methylpyrimidine-2,4-dione](/img/structure/B7455673.png)

![3-Imidazol-1-yl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene](/img/structure/B7455678.png)

